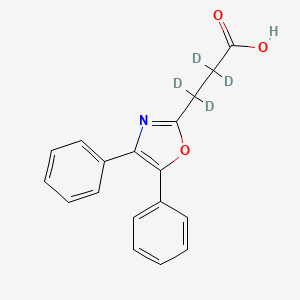

Oxaprozin D4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxaprozin D4 is the deuterium labeled Oxaprozin, which is a non-steroidal anti-inflammatory drug (NSAID).

Applications De Recherche Scientifique

Pharmacodynamics and Pharmacokinetics

Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), has been researched extensively for its pharmacodynamic and pharmacokinetic properties. It is primarily used in the treatment of painful rheumatic and inflammatory conditions. Studies have highlighted its effectiveness in managing adult rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, soft tissue disorders, and post-operative dental pain. Its analgesic qualities are particularly noteworthy in conditions like periarthritis of the shoulder, attributed to actions such as the inhibition of COX-1 and COX-2 isoenzymes and modulation of the endogenous cannabinoid system (Todd & Brogden, 1986), (Kean, 2004).

Novel Solid Forms and Synthesis

Research has also explored novel solid forms of oxaprozin to improve its physicochemical properties, such as solubility and dissolution rate, which in turn impact its bioavailability. These advancements include the development of cocrystals and molecular salts with other drugs, offering potential in the development of combination drug therapy for treating inflammation associated with conditions like asthma (Aitipamula et al., 2016).

Analytical Methods for Estimation

Efforts in analytical chemistry have been directed towards developing methods for the estimation of oxaprozin. These methods are crucial for ensuring the quality and efficacy of the drug in clinical settings (Boovizhikannan et al., 2022).

Comparative Efficacy and Safety

Comparisons with other nonsteroidal anti-inflammatory drugs have been a significant focus. Studies comparing oxaprozin's efficacy and safety with other NSAIDs in the treatment of various rheumatic diseases suggest its potential as a viable alternative due to its long half-life, which allows for once-daily dosing and possibly better patient compliance (Caldwell, 1986), (Kean et al., 2002).

Prodrug Development

Innovation in oxaprozin's formulation has led to the development of prodrugs to reduce gastrointestinal complications, a common side effect of NSAIDs. The oxaprozin prodrug has shown significant analgesic, antipyretic, and anti-inflammatory activities in experimental models, with a notable decrease in the ulcer index, suggesting a safer oral NSAID profile (Peesa et al., 2018).

Propriétés

Nom du produit |

Oxaprozin D4 |

|---|---|

Formule moléculaire |

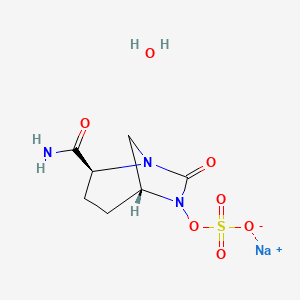

C18H11D4NO3 |

Poids moléculaire |

297.34 |

Nom IUPAC |

2,2,3,3-tetradeuterio-3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid |

InChI |

InChI=1S/C18H15NO3/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,21)/i11D2,12D2 |

SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.